BAY-320

概要

説明

BAY-320 is a synthetic organic compound known for its role as a Bub1 kinase inhibitor. Bub1 kinase is a crucial enzyme involved in the spindle assembly checkpoint during cell division. This compound has shown potent inhibition of Bub1 kinase activity, making it a valuable tool in scientific research, particularly in the study of cell division and cancer .

準備方法

合成経路と反応条件: BAY-320の合成は、主要な中間体の調製から始まる複数段階を伴います反応条件は、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、費用対効果、およびスケーラビリティのために最適化されています。 工業グレードの試薬、大規模反応器、および厳格な品質管理対策を使用して、this compoundをバルク量で生産します .

化学反応の分析

反応の種類: BAY-320は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、this compoundの官能基を変更し、さまざまなアナログを生じさせる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物:

4. 科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用を持っています。

化学: Bub1キナーゼの触媒機能を研究するためのツール化合物として使用されます。

生物学: 紡錘体チェックポイントと染色体整列におけるBub1キナーゼの役割を理解するのに役立ちます。

医学: 腫瘍細胞を化学療法剤に対して感作させることによって、癌治療における潜在的な治療用途について調査されています。

科学的研究の応用

Cancer Research

BAY-320 is primarily utilized in cancer research due to its ability to sensitize cancer cells to chemotherapeutic agents like Paclitaxel. In vitro studies demonstrated that treatment with this compound impaired cell proliferation and chromosome segregation, suggesting its potential as an adjunct therapy in cancer treatment .

Cell Cycle Studies

The compound is instrumental in studying the dynamics of the cell cycle, particularly during mitosis. By inhibiting Bub1, researchers can observe the effects on spindle assembly checkpoint mechanisms and identify critical points where intervention could lead to therapeutic benefits .

Cell-Based Assays

This compound has been incorporated into cell-based assays to measure Bub1 inhibition in vivo. These assays involve overexpressing fusion proteins that allow for direct observation of Bub1 activity through ectopic localization of phosphorylated histone signals along chromosome arms .

Data Tables

| Study | Application | Findings | Concentration |

|---|---|---|---|

| Kawashima et al., 2016 | Cancer Sensitization | This compound sensitizes cells to Paclitaxel | 3–10 µM |

| BioRxiv Preprint, 2020 | Cell Cycle Dynamics | Minor role in chromosome alignment observed | 10 µM |

| MedChemExpress | Inhibition of Proliferation | Impairs cell proliferation and chromosome arrangement | Variable |

Case Study 1: Sensitization to Chemotherapy

In a study involving HeLa and RPE1 cells, this compound was shown to enhance sensitivity to low doses of Paclitaxel, indicating its potential use in combination therapies for more effective cancer treatment .

Case Study 2: Mitotic Function Analysis

Research utilizing this compound has provided insights into the role of Bub1 during mitosis. The compound was found to significantly inhibit Bub1-mediated Sgo1 localization, suggesting that it can alter critical mitotic processes .

作用機序

BAY-320は、Bub1キナーゼの触媒活性を阻害することによって効果を発揮します。Bub1キナーゼは、細胞分裂中の染色体の正確な分離を保証する紡錘体チェックポイントの適切な機能に不可欠です。Bub1キナーゼを阻害することによって、this compoundはこれらのプロセスを阻害し、染色体分離の障害と潜在的な細胞死につながります。 このメカニズムにより、this compoundは癌治療の有望な候補となっています .

類似化合物:

BAY-524: this compoundと同様の特性を持つ別のBub1キナーゼ阻害剤。

2OH-BNPP1: 潜在的なBub1阻害剤ですが、this compoundよりも効果が低い

比較: this compoundは、Bub1キナーゼ阻害剤としての高い選択性と効力においてユニークです。BAY-524と2OH-BNPP1と比較して、this compoundは、in vitroおよび細胞アッセイの両方でBub1キナーゼ活性のより効果的な阻害を示しました。 これは、this compoundをBub1キナーゼの機能を研究し、治療用途を探求するためのより信頼性の高いツールにします .

類似化合物との比較

BAY-524: Another Bub1 kinase inhibitor with similar properties to BAY-320.

2OH-BNPP1: A potential Bub1 inhibitor, though less effective compared to this compound

Comparison: this compound is unique in its high selectivity and potency as a Bub1 kinase inhibitor. Compared to BAY-524 and 2OH-BNPP1, this compound has shown more effective inhibition of Bub1 kinase activity in both in vitro and cellular assays. This makes this compound a more reliable tool for studying Bub1 kinase functions and exploring therapeutic applications .

生物活性

BAY-320 is a small molecule inhibitor specifically targeting the Bub1 kinase, which plays a crucial role in the spindle assembly checkpoint (SAC) during cell division. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for cancer research.

Bub1 kinase is essential for proper chromosome alignment and segregation during mitosis. It phosphorylates histone H2A at threonine 120 (H2ApT120), a modification critical for SAC function. This compound inhibits Bub1 activity, leading to decreased H2ApT120 levels and affecting the localization of SAC proteins like Sgo1.

Key Findings:

- Inhibition of H2ApT120 Phosphorylation : In vitro studies demonstrated that this compound effectively reduces H2ApT120 phosphorylation in a dose-dependent manner, indicating its potency as a Bub1 inhibitor .

- Impact on Sgo1 Localization : Treatment with this compound resulted in the delocalization of Sgo1 from centromeres in HeLa cells, confirming its inhibitory effect on endogenous Bub1 activity .

Efficacy in Assays

This compound has been evaluated through various cellular assays to determine its effectiveness and specificity.

Table 1: Summary of Assay Results

Case Studies and Experimental Data

Several studies have utilized this compound to explore its potential therapeutic applications, particularly in cancer treatment.

Study 1: Bub1 Inhibition and Cell Cycle Dynamics

A study conducted on HeLa cells revealed that while this compound inhibited Bub1 activity, it did not significantly alter cell cycle profiles. This suggests that although inhibition occurs, the overall impact on mitotic progression may be subtle compared to complete Bub1 depletion .

Study 2: Comparative Analysis with Other Inhibitors

This compound was compared with another inhibitor, 2OH-BNPP1. The results indicated that this compound was more effective at inhibiting H2ApT120 phosphorylation and Sgo1 localization than 2OH-BNPP1, highlighting its potential as a superior tool for studying Bub1 function in vivo .

Off-target Effects and Future Directions

While this compound demonstrates potent inhibition of Bub1 kinase, preliminary findings suggest possible off-target effects at higher concentrations. This raises concerns regarding its specificity and necessitates further refinement of the compound to enhance selectivity for Bub1 without affecting other kinases involved in mitotic regulation .

特性

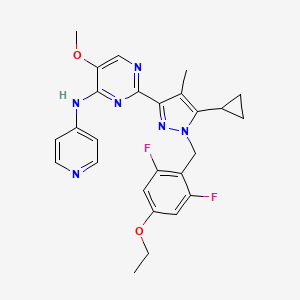

IUPAC Name |

2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N6O2/c1-4-36-18-11-20(27)19(21(28)12-18)14-34-24(16-5-6-16)15(2)23(33-34)26-30-13-22(35-3)25(32-26)31-17-7-9-29-10-8-17/h7-13,16H,4-6,14H2,1-3H3,(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAELFQHBZPHEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。